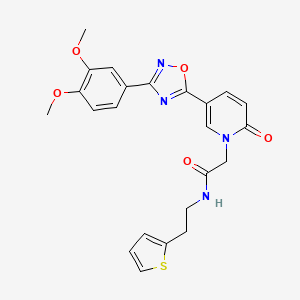

![molecular formula C13H21N3O B2577626 [(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol CAS No. 1969288-14-9](/img/structure/B2577626.png)

[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . It’s a core structure of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The compound has a piperidine ring, which is a six-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also has a cyclopropyl group, which is a three-membered ring of carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and piperidine rings. Imidazole rings can participate in a variety of reactions, including nucleophilic substitution and electrophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and piperidine rings could impact its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis Approaches and Derivative Formation

The chemical compound “[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol” is related to the class of imidazole derivatives, which are synthesized and utilized extensively in various scientific and industrial applications. The synthesis of imidazole derivatives often involves the interaction of specific carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These derivatives serve as masked forms of carbonyl groups and are considered synthons for carbonyl groups in chemical reactions (Ohta, Hayakawa, Nishimura, & Okamoto, 1987). Additionally, the synthesis of imidazole-based compounds can involve the reaction of specific precursors, such as imidazole-4-acetate methyl ester, to afford derivatives with varying substituents and functionalities (Banerjee et al., 2013).

Crystallographic and Molecular Structure Analysis

The synthesized compounds often undergo crystallographic and molecular structure analyses to determine their spatial configurations and molecular interactions. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been studied using X-ray crystallography, revealing their crystalline structures and molecular conformations. Such analyses provide insights into the geometry around specific atoms, such as sulfur or zinc, and the conformation of cyclic structures like the piperidine ring (Girish et al., 2008), (Naveen et al., 2015).

Applications in Pharmacology and Drug Design

Drug Absorption and Transmission

Imidazole derivatives have significant implications in pharmacology due to their remarkable absorption and transmission properties. These compounds have established a unique identity in pharmaceutical, medicinal, and agricultural sciences. Various heterocyclic compounds, including those containing thioamido, pyridino, and thiobiureto groups, are known for their industrial and medicinal applications, contributing to the development of new drugs and therapies (Ande, 2012).

Synthesis of Novel Compounds for Biological Activity

The continuous exploration in the field of imidazole derivatives leads to the synthesis of novel compounds with potential biological activities. Such endeavors involve the synthesis of specific imidazole derivatives through multi-step processes, followed by rigorous characterization using various spectroscopic techniques. These newly synthesized compounds are then evaluated for their potential applications in biomedical research, such as antimicrobial activities or as precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023), (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(2S,3S)-1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-15-9-14-7-12(15)13-10(8-17)3-2-6-16(13)11-4-5-11/h7,9-11,13,17H,2-6,8H2,1H3/t10-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXMBLHCCYTXQB-MFKMUULPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2C(CCCN2C3CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@H]2[C@H](CCCN2C3CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

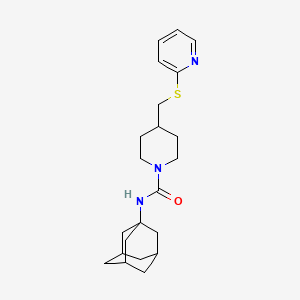

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)

![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)

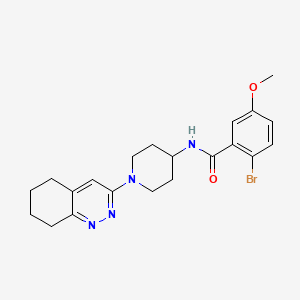

![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)

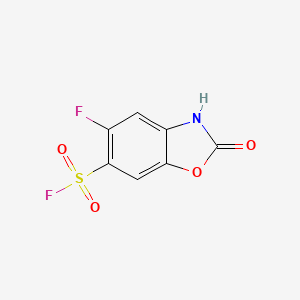

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2577559.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2577563.png)